molecular formula C20H16ClN3O2 B606791 Cpi-0610 CAS No. 1380087-89-7

Cpi-0610

货号: B606791
CAS 编号: 1380087-89-7
分子量: 365.8 g/mol
InChI 键: GCWIQUVXWZWCLE-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

帕拉布瑞西布无水具有广泛的科学研究应用,包括:

作用机制

帕拉布瑞西布无水通过与 BET 蛋白溴结构域上的乙酰化赖氨酸识别基序结合来发挥其作用。这会阻止 BET 蛋白与乙酰化组蛋白肽之间的相互作用,从而破坏染色质重塑和基因表达。 BET 蛋白的抑制导致参与致癌信号通路的基因下调,例如核因子κB (NF-κB) 信号传导 .

安全和危害

CPI-0610 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .

准备方法

合成路线和反应条件

帕拉布瑞西布无水是通过一系列化学反应合成的,这些反应涉及形成其核心结构,其中包括一个与异恶唑环稠合的苯并氮杂庚环。合成路线通常包括以下步骤:

工业生产方法

帕拉布瑞西布无水的工业生产涉及优化合成路线以进行大规模生产。这包括:

化学反应分析

反应类型

帕拉布瑞西布无水会经历各种化学反应,包括:

常用试剂和条件

形成的主要产品

这些反应形成的主要产物包括具有修饰官能团的帕拉布瑞西布无水的各种衍生物,这些衍生物可用于进一步的研究和开发 .

相似化合物的比较

帕拉布瑞西布无水在 BET 抑制剂中是独一无二的,因为它对 BET 蛋白的抑制能力强且具有选择性。类似的化合物包括:

帕拉布瑞西布无水因其良好的药代动力学特性和在临床前和临床研究中的疗效而脱颖而出,使其成为有希望的进一步开发候选药物 .

属性

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022544
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380087-89-7
Record name CPI-0610 anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelabresib anhydrous
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELABRESIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?

A1: this compound specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, this compound prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of this compound is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, this compound also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, this compound impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]

Q2: What are the key PK/PD properties of this compound?

A2: this compound exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, this compound demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []

Q3: What evidence supports the efficacy of this compound in preclinical and clinical settings?

A3: this compound has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in this compound-treated mice. [] Moreover, this compound displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, this compound exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of this compound with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where this compound, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]

Q4: Are there known mechanisms of resistance to this compound?

A5: While this compound has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of this compound. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.

Q5: What is known about the SAR of this compound and its analogs?

A6: While specific details regarding the SAR of this compound are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that this compound is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。